molecular formula C6H12N2S B1295761 Piperidine thiocyanate CAS No. 22205-64-7

Piperidine thiocyanate

Cat. No.: B1295761
CAS No.: 22205-64-7
M. Wt: 144.24 g/mol
InChI Key: HHUXWFCTZRENLW-UHFFFAOYSA-N
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Description

Piperidine Thiocyanate is a specialized chemical reagent designed for research and development, offering a versatile building block for synthetic organic and medicinal chemistry. The compound integrates the thiocyanate (SCN) pseudohalide group, a key intermediate for constructing various sulfur-containing compounds, with the piperidine scaffold, a privileged structure in drug discovery . Thiocyanate derivatives are recognized for their significant biological activities, serving as key precursors in the synthesis of molecules with demonstrated anti-bacterial, anti-parasitic, and anti-cancer properties . In synthetic chemistry, the thiocyanate group is highly valuable for its role in electrophilic thiocyanation reactions, facilitating the formation of new C–S bonds in aromatic and heteroaromatic systems . Furthermore, thiocyanate can act as an ambidentate ligand in coordination chemistry, capable of forming complexes with various metals through either sulfur or nitrogen atoms, which is useful in materials science and catalysis research . From a biological perspective, the thiocyanate anion is a ubiquitous component in mammalian biology and innate immunity. It is the preferred substrate for peroxidases like lactoperoxidase (LPO), which catalyze its oxidation to hypothiocyanous acid (HOSCN), a potent antimicrobial agent . This reaction is a crucial host defense mechanism in human secretions such as saliva and airway fluid. This compound is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult safety data sheets and handle all chemicals using appropriate personal protective equipment.

Properties

IUPAC Name

piperidine;thiocyanic acid
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InChI

InChI=1S/C5H11N.CHNS/c1-2-4-6-5-3-1;2-1-3/h6H,1-5H2;3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HHUXWFCTZRENLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1.C(#N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7066770
Record name Thiocyanic acid, compd. with piperidine (1:1)
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Molecular Weight

144.24 g/mol
Source PubChem
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CAS No.

22205-64-7
Record name Thiocyanic acid, compd. with piperidine (1:1)
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Record name Thiocyanic acid, compd. with piperidine (1:1)
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Record name Thiocyanic acid, compd. with piperidine (1:1)
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Record name Thiocyanic acid, compd. with piperidine (1:1)
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Record name Thiocyanic acid, compound with piperidine (1:1)
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Synthetic Methodologies and Chemical Synthesis of Piperidine Thiocyanate and Its Derivatives

Direct Synthesis Approaches

Direct synthetic routes provide the most straightforward access to piperidine (B6355638) thiocyanate (B1210189) compounds, either by forming the simple ammonium (B1175870) salt or by constructing the piperidine heterocycle from a molecule already functionalized with a thiocyanate group.

The most fundamental compound, piperidinium (B107235) thiocyanate, is an organic salt formed from the basic piperidine molecule and the acidic thiocyanic acid. Its synthesis is typically achieved through a simple acid-base neutralization reaction. Piperidine, acting as a Brønsted-Lowry base, accepts a proton from a suitable thiocyanate source.

Commonly used thiocyanate sources include ammonium thiocyanate (NH₄SCN) and potassium thiocyanate (KSCN). When ammonium thiocyanate is used, the reaction involves the transfer of a proton from the ammonium ion to the more basic piperidine. The reaction is typically performed in a suitable solvent, and upon removal of the solvent and ammonia (B1221849) byproduct, the piperidinium thiocyanate salt is isolated. Upon heating, ammonium thiocyanate can isomerize to thiourea (B124793), which can further react at higher temperatures (190-200 °C) to yield guanidine (B92328) thiocyanate, evolving hydrogen sulfide (B99878), ammonia, and carbon disulfide in the process. scielo.brscielo.br This reactivity underscores the importance of controlling reaction conditions to achieve the desired piperidinium salt.

A summary of the direct salt formation is presented in the table below.

Reactant 1 Thiocyanate Source Key Conditions Product
PiperidineThiocyanic Acid (HSCN)Aqueous or alcoholic solutionPiperidinium Thiocyanate
PiperidineAmmonium Thiocyanate (NH₄SCN)Heating in solventPiperidinium Thiocyanate

This table illustrates the direct acid-base reaction pathways to form the piperidinium thiocyanate salt.

An alternative direct approach involves the synthesis of the piperidine ring from a linear precursor that already contains a thiocyanate group. This method relies on intramolecular cyclization, a powerful strategy in heterocyclic chemistry. nih.gov In this approach, a molecule containing both a nucleophilic amine and an electrophilic center, separated by a suitable carbon chain, reacts internally to form the cyclic piperidine structure.

For this specific synthesis, a precursor such as a 5-aminoalkyl thiocyanate could be employed. The thiocyanate group (SCN) is a pseudohalide and can act as a leaving group in certain contexts, or the alkyl chain could contain another electrophilic site (e.g., a halide or a tosylate). The intramolecular nucleophilic attack by the terminal amino group onto the electrophilic carbon results in the formation of the six-membered piperidine ring. The success of such 6-endo or 6-exo cyclizations is governed by factors including the nature of the leaving group, chain flexibility, and reaction conditions. nih.gov

Precursor Type Reaction Class Key Feature Product
5-Amino-1-halopentaneIntramolecular Williamson Ether Synthesis AnalogueN/APiperidine
δ-Amino AlkeneIntramolecular AminationN/ASubstituted Piperidine
Amino-Alkyl-ThiocyanateIntramolecular CyclizationPre-installed SCN groupThiocyanate-substituted Piperidine

This table outlines general intramolecular cyclization strategies for forming the piperidine ring, including a targeted approach from a thiocyanate-containing precursor.

Indirect Synthesis and Derivative Formation

Indirect methods are employed to synthesize more complex piperidine derivatives where the thiocyanate group is a key functional moiety. These reactions build the piperidine scaffold or modify an existing one to incorporate the SCN group.

The Mannich reaction is a three-component condensation reaction that is highly effective for synthesizing β-amino carbonyl compounds, which are valuable precursors to piperidine derivatives. epa.gov The classic reaction involves an active methylene (B1212753) compound (like a ketone), a non-enolizable aldehyde (often formaldehyde), and a secondary amine (such as piperidine). nih.gov

To synthesize a piperidine thiocyanate derivative via this route, one of the components can be functionalized with a thiocyanate group. A hypothetical, yet chemically sound, approach would involve the reaction of piperidine, formaldehyde (B43269), and a ketone bearing a thiocyanate group, such as ω-thiocyanatoacetophenone. In this reaction, piperidine and formaldehyde first react to form the electrophilic Eschenmoser's salt precursor, the dimethylaminomethyl cation. This iminium ion is then attacked by the enol form of the thiocyanate-containing ketone to yield the Mannich base, a β-(piperidinomethyl)-ω-thiocyanatoacetophenone.

Amine Aldehyde Ketone Component Product Class
PiperidineFormaldehydeAcetophenoneβ-(Piperidinomethyl)acetophenone
PiperidineFormaldehydeω-Thiocyanatoacetophenoneβ-(Piperidinomethyl)-ω-thiocyanatoacetophenone

This table illustrates the components of a standard Mannich reaction and a modified version for synthesizing a thiocyanate-containing derivative.

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including complex piperidine derivatives. organic-chemistry.org While numerous methods exist to form the piperidine ring, the incorporation of a thiocyanate group during the cyclization process allows for the creation of unique derivatives.

One plausible strategy involves the reaction of a piperidine-derived enamine with an electrophilic thiocyanating agent, such as thiocyanogen (B1223195), (SCN)₂. Enamines, formed from the reaction of a secondary amine like piperidine with a ketone or aldehyde, are nucleophilic at the β-carbon. The electrophilic thiocyanogen can then react with the enamine, leading to the formation of a β-thiocyanato iminium salt. This intermediate can then be hydrolyzed to produce a β-thiocyanato ketone or be utilized in subsequent cyclization steps, such as an intramolecular Michael addition or an annulation reaction, to form more complex fused or spirocyclic piperidine systems.

Piperidine Precursor Reagent Intermediate Potential Final Product
Piperidine EnamineThiocyanogen ((SCN)₂)β-Thiocyanato Iminium Saltβ-Thiocyanato Ketone/Aldehyde
Piperidine EnamineThiocyanogen Chloride (ClSCN)β-Thiocyanato Iminium SaltFused Piperidine Heterocycle

This table outlines a potential cyclization pathway involving a piperidine-derived intermediate and a thiocyanating agent.

The thiocyanate anion (SCN⁻) is an effective ambident nucleophile that can participate in nucleophilic substitution reactions to introduce the thiocyanate functional group onto a molecule. organic-chemistry.org This method is particularly useful for synthesizing piperidine derivatives where the SCN group is attached to a carbon atom of the piperidine ring.

The reaction typically proceeds via an SN2 mechanism, requiring a piperidine substrate equipped with a good leaving group, such as a halide (Cl, Br, I) or a sulfonate ester (e.g., tosylate, mesylate). ntu.ac.ukumassd.edu For instance, an N-protected 4-halopiperidine or N-protected 4-tosyloxypiperidine can be treated with a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. chegg.com The thiocyanate ion displaces the leaving group to form the corresponding N-protected 4-thiocyanatopiperidine. The protecting group (e.g., Boc, Cbz) can be subsequently removed if the free amine is desired.

Substrate Thiocyanate Source Solvent Product
N-Boc-4-chloropiperidinePotassium Thiocyanate (KSCN)DMFN-Boc-4-thiocyanatopiperidine
N-Cbz-4-bromopiperidineSodium Thiocyanate (NaSCN)AcetoneN-Cbz-4-thiocyanatopiperidine
N-Boc-4-tosyloxypiperidinePotassium Thiocyanate (KSCN)Acetonitrile (B52724)N-Boc-4-thiocyanatopiperidine

This table provides examples of nucleophilic substitution reactions to form 4-thiocyanatopiperidine derivatives.

Cross-Coupling Reactions Leading to Thiocyanate Derivatives

Cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-sulfur bonds, enabling the introduction of the thiocyanate moiety onto various scaffolds. These methods often employ transition metal catalysts, such as copper or palladium, to facilitate the coupling of a thiocyanate source with an organic substrate.

One prominent strategy involves the copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with potassium thiocyanate (KSCN). organic-chemistry.org This method provides an efficient route to aryl thiocyanates, which can be applied to substrates containing a piperidine ring. For instance, a piperidine-substituted phenylboronic acid can be coupled with KSCN in the presence of a copper acetate (B1210297) catalyst and an appropriate ligand and base, such as 4-methylpyridine, under an oxygen atmosphere. organic-chemistry.org This approach is notable for its use of a readily available thiocyanate salt and an environmentally benign oxidant. The reaction is tolerant of various functional groups on the aryl ring, although strong electron-withdrawing groups may reduce efficiency. organic-chemistry.org

Recent advances have also focused on the direct functionalization of saturated heterocycles like piperidine. bohrium.com A novel approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. nih.govchemrxiv.org This strategy allows for the modular and selective derivatization of the piperidine ring. In principle, an enzymatic system could first introduce a hydroxyl group onto the piperidine scaffold, which can then be converted into a suitable radical precursor. Subsequent electrocatalytic cross-coupling could then be employed to introduce the thiocyanate group, analogous to how palladium-based cross-couplings are used for aromatic systems. bohrium.comchemrxiv.org

Substrate TypeCatalyst SystemThiocyanate SourceKey Features
Arylboronic AcidsCopper Acetate (Cu(OAc)₂)Potassium Thiocyanate (KSCN)Aerobic oxidation; tolerant of diverse functional groups. organic-chemistry.org
Piperidine DerivativesBiocatalytic Oxidation + Radical CouplingRadical Thiocyanate PrecursorHigh selectivity; modular construction of complex molecules. nih.govchemrxiv.org
Cyclic ThioamidesPalladium(0) / Copper(I) CarboxylateN/A (Sulfur extrusion)Forms C-C bonds, but related C-S coupling is tunable. researchgate.net

Functionalization of Piperidine Ring Structures for Thiocyanate Incorporation

The direct introduction of a thiocyanate group onto a piperidine ring requires specific functionalization strategies. These methods often involve activating a C-H bond or utilizing the inherent nucleophilicity of the piperidine nitrogen followed by rearrangement or further reaction.

A primary method for functionalizing the piperidine skeleton is through direct C-H functionalization. researchgate.net This can be achieved using various synthetic techniques, including metal-catalyzed C-H insertion reactions. For example, rhodium-catalyzed C-H insertion of donor/acceptor carbenes can introduce functional groups at specific positions (C2, C3, or C4) of the piperidine ring, with selectivity controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov Once a functional handle, such as a halide or a hydroxyl group, is installed, it can be converted to a thiocyanate through nucleophilic substitution with a thiocyanate salt like KSCN or NH₄SCN.

Mechanochemical methods also offer a solvent-free and efficient route for C-H functionalization. acs.orgnih.gov Thiocyanation of aryl compounds has been successfully achieved via ball-milling, using ammonium thiocyanate as the thiocyanating agent and ammonium persulfate as an oxidant. acs.orgnih.gov This technique could potentially be adapted for piperidine derivatives that possess an activatable C-H bond, providing a greener synthetic alternative.

Another approach involves leveraging the nucleophilicity of the piperidine nitrogen. Piperidine can react with electrophilic thiocyanating reagents. For instance, the reaction of secondary amines like piperidine with isothiocyanates under mechanochemical conditions leads to the formation of thioureas in high yields. nih.gov While this provides a thiourea and not a direct thiocyanate, it demonstrates the reactivity of the piperidine nitrogen towards sulfur-containing electrophiles and serves as a basis for designing related reactions for direct thiocyanate incorporation.

Functionalization StrategyReagents/CatalystsPosition of FunctionalizationSubsequent Step for SCN Incorporation
C-H InsertionRhodium CatalystsC2, C3, or C4Nucleophilic substitution with KSCN. nih.gov
Oxidative AminationGold(I) Complex, Iodine(III) OxidantVaries (on alkene precursor)N/A (Forms N-heterocycle directly). nih.gov
Mechanochemical C-H ThiocyanationNH₄SCN, (NH₄)₂S₂O₈Varies (typically on aryl rings)Direct incorporation of SCN group. acs.orgnih.gov
Nucleophilic AdditionIsothiocyanatesNitrogen AtomForms thiourea derivatives. nih.gov

Catalytic Roles of Piperidine in Thiocyanate-Related Syntheses

Piperidine is widely recognized as an effective organocatalyst, functioning primarily as a base or a nucleophile in a variety of organic transformations. Its catalytic activity is crucial in reactions that generate intermediates which can then be used in the synthesis of thiocyanate-containing molecules.

A classic example of piperidine's catalytic role is in the Knoevenagel condensation. reddit.comresearchgate.net In this reaction, piperidine acts as a base to deprotonate an active methylene compound (e.g., ethyl acetoacetate (B1235776) or malononitrile), generating a nucleophilic enolate. This enolate then adds to an aldehyde or ketone. The subsequent dehydration, also often facilitated by the catalyst, yields a conjugated α,β-unsaturated product.

The significance of this catalytic role in the context of thiocyanates lies in the reactivity of the Knoevenagel products. These electron-deficient alkenes are excellent Michael acceptors. They can readily undergo conjugate addition with nucleophiles, including the thiocyanate ion (SCN⁻). Therefore, a two-step, one-pot synthesis can be envisioned where piperidine first catalyzes the formation of the α,β-unsaturated system, which is then trapped in situ by a thiocyanate salt to yield a β-thiocyanato carbonyl compound or nitrile. This tandem reaction sequence highlights the indirect but vital catalytic role of piperidine in constructing complex molecules that incorporate a thiocyanate functional group.

Piperidine's ability to act as a nucleophilic catalyst involves the initial formation of an enamine intermediate with a carbonyl compound. This enamine then acts as the nucleophile in a subsequent reaction. This catalytic cycle is central to many named reactions, and the resulting products can be precursors for thiocyanation.

Reaction NameRole of PiperidineReactantsProduct Type (Precursor for Thiocyanation)
Knoevenagel CondensationBase CatalystAldehyde, Active Methylene Compoundα,β-Unsaturated Carbonyl/Nitrile reddit.comresearchgate.net
Michael AdditionBase Catalystα,β-Unsaturated System, Nucleophile1,5-Dicarbonyl or related adducts
Enamine CatalysisNucleophilic CatalystKetone/Aldehyde, ElectrophileFunctionalized Carbonyl Compound

Chemical Reactivity and Reaction Mechanisms of Piperidine Thiocyanate Systems

Mechanistic Pathways of Reactions Involving Piperidine (B6355638) Thiocyanate (B1210189)

The mechanistic pathways in reactions involving piperidine thiocyanate are diverse, reflecting the reactivity of both the piperidine ring and the thiocyanate anion. While direct mechanistic studies on this compound as a single reactant are not extensively documented, the behavior of each component suggests several possible reaction pathways.

The piperidine moiety, typically present as the piperidinium (B107235) cation in a salt with thiocyanate, can participate in reactions following deprotonation to the free amine. As a secondary amine, piperidine is a moderately strong nucleophile and a base. Its reactions often involve the nitrogen atom's lone pair of electrons. For instance, piperidine is widely used to convert ketones to enamines, which are key intermediates in reactions like the Stork enamine alkylation.

One of the primary degradation pathways for piperidine in certain biological or environmental contexts involves the cleavage of the C-N bond. This process can be initiated by enzymatic action, such as from Mycobacterium aurum MO1, leading to the formation of an intermediary amino acid, which is then deaminated and oxidized to a diacid like glutaric acid.

The thiocyanate anion (SCN⁻) is a versatile nucleophile and can be involved in various reactions. It can be synthesized from the reaction of elemental sulfur or thiosulfate (B1220275) with cyanide. The degradation of thiocyanate can proceed through different pathways depending on the conditions. For instance, in some microbial systems, thiocyanate is hydrolyzed to cyanate (B1221674) and sulfide (B99878), with the cyanate further breaking down into carbon dioxide and ammonia (B1221849). Another pathway involves the hydrolysis of thiocyanate to carbonyl sulfide (COS) and ammonia, with COS being further metabolized.

In the context of a this compound system, the thiocyanate anion can act as a nucleophile in substitution and addition reactions. The specific mechanism will depend on the electrophile it reacts with and the reaction conditions.

Role of Thiocyanate as an Ambidentate Ligand in Reactivity

A crucial aspect of the reactivity of this compound systems is the role of the thiocyanate ion as an ambidentate ligand. An ambidentate ligand is a species that can bond to a metal center or other electrophile through two different atoms. The thiocyanate anion possesses two potential donor atoms: the "hard" nitrogen atom and the "soft" sulfur atom. This dual reactivity allows it to form either thiocyanate (S-bonded) or isothiocyanate (N-bonded) linkages.

The choice of coordination site is influenced by several factors, including the nature of the counter-ion or electrophile, the solvent, and the reaction kinetics versus thermodynamic control. According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids tend to bond with the hard nitrogen atom, while soft acids prefer the soft sulfur atom. For example, in coordination chemistry, "hard" metal ions like Cr(III) and Fe(III) typically form N-bonded isothiocyanate complexes, whereas "softer" metal ions like Pd(II) and Pt(II) tend to form S-bonded thiocyanate complexes.

In reactions with organic electrophiles, the outcome can also be directed. For instance, the reaction of thiocyanate with a hard electrophile like an acyl chloride would likely lead to the formation of an acyl isothiocyanate, while its reaction with a soft electrophile like an alkyl iodide would favor the formation of an alkyl thiocyanate. The presence of the piperidinium cation could potentially influence the reactivity of the thiocyanate anion through ion pairing effects in solution, which might affect the charge distribution and steric accessibility of the nitrogen and sulfur atoms.

The table below summarizes the expected bonding preference of the thiocyanate ion based on the HSAB principle.

Electrophile/Metal IonHSAB ClassificationPreferred Binding AtomResulting Linkage
Cr(III)Hard AcidNitrogenIsothiocyanate
Fe(III)Hard AcidNitrogenIsothiocyanate
Alkyl Halide (primary)Soft AcidSulfurThiocyanate
Pd(II)Soft AcidSulfurThiocyanate
Pt(II)Soft AcidSulfurThiocyanate

Intramolecular and Intermolecular Reactions

Systems containing piperidine and thiocyanate can undergo a variety of intramolecular and intermolecular reactions, often by designing substrates where both moieties are present or by reacting piperidine derivatives with a source of thiocyanate.

Intramolecular Reactions:

Intramolecular reactions involving piperidine derivatives are common in the synthesis of more complex heterocyclic systems. These reactions often involve the cyclization of a piperidine ring that has a reactive functional group appended to it. For instance, a piperidine derivative with a side chain containing an electrophilic center can undergo intramolecular nucleophilic attack by the piperidine nitrogen to form a bicyclic system. While specific examples involving a thiocyanate group directly participating in an intramolecular cyclization with a piperidine ring are not abundant, the concept is plausible. For example, a molecule containing both a piperidine ring and a thiocyanate group separated by a suitable linker could potentially cyclize, with either the sulfur or nitrogen atom of the thiocyanate acting as the internal nucleophile.

Intermolecular Reactions:

Intermolecular reactions are more common for this compound systems. Piperidine, as a nucleophile, can react with various electrophiles. A notable example is the reaction of piperidine with isothiocyanates to form thioureas. This reaction proceeds via the nucleophilic addition of the piperidine nitrogen to the electrophilic carbon of the isothiocyanate group.

Conversely, the thiocyanate anion from a piperidinium thiocyanate salt can act as a nucleophile in intermolecular reactions. For instance, it can participate in nucleophilic substitution reactions with alkyl halides to form alkyl thiocyanates or in addition reactions to activated multiple bonds. The piperidinium ion would act as a spectator cation in such reactions, although it could influence the reaction rate and selectivity through its effect on the solubility and ionic strength of the medium.

Stability and Transformation Pathways in Chemical Environments

The stability of a this compound system is dependent on the inherent stability of its constituent ions and their susceptibility to various chemical environments.

Stability:

Piperidine itself is a relatively stable cyclic amine under neutral and basic conditions. However, in acidic environments, it is readily protonated to form the stable piperidinium cation. In strongly oxidizing environments, the piperidine ring can be susceptible to oxidation.

The thiocyanate anion is generally stable in neutral and alkaline solutions. However, it can be oxidized by strong oxidizing agents. The thermal stability of thiocyanate salts can vary. For instance, ammonium (B1175870) thiocyanate can isomerize to thiourea (B124793) upon heating, and at higher temperatures, it can decompose to guanidine (B92328) thiocyanate, hydrogen sulfide, ammonia, and carbon disulfide. The thermal decomposition of metal thiocyanate complexes can also lead to the formation of ligand-deficient species. The stability of piperidinium thiocyanate would likely be influenced by temperature, with decomposition becoming significant at elevated temperatures.

Transformation Pathways:

In different chemical environments, this compound can undergo various transformations.

Acidic Conditions: In the presence of strong acids, the piperidinium cation would be the predominant species. The thiocyanate anion can be protonated to form thiocyanic acid (HSCN), which is unstable and can decompose.

Basic Conditions: In a basic environment, the piperidinium cation would be deprotonated to free piperidine, which can then participate in its characteristic reactions as a secondary amine. The thiocyanate anion would remain largely unchanged.

Oxidative Environments: Strong oxidizing agents can lead to the oxidation of both the piperidine ring and the thiocyanate anion. The oxidation of thiocyanate can produce various sulfur and nitrogen oxides.

Biological Systems: In biological systems, both piperidine and thiocyanate can be metabolized. As mentioned earlier, piperidine can be degraded via C-N bond cleavage. Thiocyanate is a substrate for various enzymes, such as thiocyanate hydrolase, which can convert it to carbonyl sulfide and ammonia, or to cyanate and sulfide.

The table below outlines the likely behavior of this compound in different chemical environments.

EnvironmentEffect on Piperidinium CationEffect on Thiocyanate AnionPotential Transformation Products
Acidic (strong) StableProtonation and potential decompositionPiperidinium salts, decomposition products of HSCN
Basic Deprotonation to piperidineStablePiperidine, thiocyanate salts
Oxidizing (strong) Oxidation of the ringOxidationOxidized piperidine derivatives, sulfate (B86663), nitrogen oxides
Thermal Stable at moderate temperaturesDecomposition/IsomerizationDecomposition products (e.g., H₂S, NH₃, CS₂)

Coordination Chemistry and Supramolecular Interactions

Ligand Binding Modes of Thiocyanate (B1210189) in Piperidine-Containing Complexes

The thiocyanate ion is an ambidentate ligand, meaning it possesses two distinct donor atoms—nitrogen and sulfur—through which it can coordinate to a metal center. wikipedia.org The preference for one donor atom over the other is largely governed by the electronic properties of the metal ion, as described by the Hard and Soft Acids and Bases (HSAB) principle. wikipedia.org In complexes also containing the piperidine (B6355638) ligand, the thiocyanate ion demonstrates several key binding modes.

N-Bonded Isothiocyanate Coordination

Coordination through the nitrogen atom (M–NCS) is the predominant binding mode for "hard" metal cations, such as first-row transition metals like cobalt(II), nickel(II), and copper(II). wikipedia.org In this isothiocyanate mode, the metal-ligand bond is formed with the harder nitrogen atom. Structurally, the M–N–C linkage is typically linear or near-linear, with a bond angle approaching 180°. wikipedia.org In cobalt(II) complexes with N-heterocyclic co-ligands, for instance, the Co(II) cations are often coordinated by two terminal N-bonding thiocyanate anions. nih.gov This coordination is favored by the electrostatic interaction between the hard metal ion and the more electronegative nitrogen atom.

S-Bonded Thiocyanate Coordination

Conversely, coordination via the sulfur atom (M–SCN) is favored by "soft" metal cations. wikipedia.org Metals such as silver(I), mercury(II), and palladium(II) are considered soft and have a greater affinity for the larger, more polarizable "soft" sulfur atom of the thiocyanate ligand. wikipedia.orgurfu.ru This bonding mode results in a bent M–S–C angle, typically around 100°. wikipedia.org The formation of S-bonded thiocyanate complexes with piperidine as a co-ligand would be expected for these softer metals, where the orbital overlap between the metal and sulfur is more favorable.

Bridging Thiocyanate Ligands in Oligomeric and Polymeric Structures

Beyond terminal coordination, the thiocyanate ligand can simultaneously bind to two or more metal centers, acting as a bridge to form oligomeric or extended polymeric structures. wikipedia.org This bridging capability is fundamental to the construction of coordination polymers. sfu.caresearchgate.net Several bridging modes are known, with the most common being the end-to-end μ-1,3-NCS bridge and the end-on μ-1,1-NCS bridge. mdpi.com

In silver(I) coordination polymers, for example, the thiocyanate anion can exhibit μ-1,1 and μ-1,3 bridging modes, linking the metal centers into one-dimensional chains or two-dimensional sheets. mdpi.com Similarly, cadmium complexes can form polymeric chains with double SCN bridges. researchgate.net The presence of a co-ligand like piperidine can influence the dimensionality and topology of these polymeric networks by occupying coordination sites and directing the assembly through steric effects and intermolecular interactions.

Formation and Characterization of Metal-Piperidine-Thiocyanate Complexes

The synthesis of metal-piperidine-thiocyanate complexes is typically achieved through self-assembly in solution. wikipedia.org This process involves combining a metal salt (e.g., chloride, nitrate, or perchlorate) with a source of the thiocyanate anion, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), and the piperidine ligand in a suitable solvent. wikipedia.orgmdpi.com Slow evaporation of the solvent or cooling of the solution often yields crystalline products suitable for analysis. researchgate.net

The characterization of these complexes relies on a combination of spectroscopic and diffraction techniques to elucidate their composition and structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for distinguishing between the different coordination modes of the thiocyanate ligand, particularly when single crystals are not available. The vibrational modes of the SCN⁻ anion are sensitive to its coordination environment. The most diagnostic band is the C≡N stretching vibration (ν(CN)). researchgate.net

Coordination Modeν(C≡N) Wavenumber (cm⁻¹)ν(C-S) Wavenumber (cm⁻¹)δ(NCS) Wavenumber (cm⁻¹)
Free Ion (SCN⁻) ~2050–2066~743–749~470
N-Bonded (Isothiocyanate) ~2040–2100~800~450–490
S-Bonded (Thiocyanate) > 2100~700~410–440
Bridging (μ-1,3-NCS) > 2100--

Data compiled from references researchgate.netresearchgate.netcdnsciencepub.comactachemscand.orgaip.org.

UV-Visible Spectroscopy: This technique provides information about the d-orbital splitting of the metal center, which is indicative of its coordination geometry (e.g., octahedral, tetrahedral, or square pyramidal). researchgate.net

Elemental Analysis: Confirms the empirical formula of the synthesized complex, ensuring the correct stoichiometry of metal, piperidine, and thiocyanate. researchgate.net

Supramolecular Assemblies Driven by Hydrogen Bonding and Other Non-Covalent Interactions

While covalent coordination bonds define the individual complex molecules, weaker non-covalent interactions govern how these molecules pack together in the solid state to form larger supramolecular architectures. scispace.com In metal-piperidine-thiocyanate systems, hydrogen bonding is a primary directional force controlling this self-assembly. mdpi.comed.ac.uk

The piperidine ligand contains a secondary amine group (N-H), which acts as an effective hydrogen bond donor. ed.ac.uk The thiocyanate ligand, in turn, is an excellent hydrogen bond acceptor at both its sulfur and nitrogen terminals. This donor-acceptor pairing leads to the formation of robust intermolecular hydrogen bonds, such as N-H···N(CS) and N-H···S(CN). urfu.rumdpi.com

Crystallography and Solid State Structural Analysis

Single Crystal X-ray Diffraction Studies of Piperidine (B6355638) Thiocyanate (B1210189) Complexes and Derivatives

In complexes where piperidine or its derivatives act as ligands, SC-XRD studies confirm the coordination of the piperidine nitrogen to a metal center. For salts, such as those involving the piperidinium (B107235) cation, diffraction data elucidates the ionic interactions and the geometry of the constituent ions. Similarly, the thiocyanate anion (SCN⁻) has been extensively studied, revealing its versatile coordination behavior—it can act as a terminal ligand bonding through either the nitrogen or sulfur atom, or as a bridging ligand connecting multiple metal centers. scirp.orgsharif.edumdpi.com For instance, in various metal complexes, the thiocyanate ligand is shown to coordinate to the metal center through its nitrogen atom, forming terminal N-bonded anions. scirp.orgnih.gov

Crystallographic data for these related compounds are typically deposited in structural databases, providing a valuable resource for comparative analysis. Key parameters obtained from these studies are summarized in the table below, illustrating typical findings for such systems.

Table 1: Representative Crystallographic Data for Thiocyanate-Containing Compounds
CompoundCrystal SystemSpace GroupKey Feature(s)Reference
[Zn(NCS)₂(3-aminopyridine)₂]OrthorhombicPnmaTetrahedral Zn(II) center with N-bonded thiocyanate. scirp.org
3-carbamothioylpyridinium thiocyanateMonoclinicP2₁/c (assumed based on common space groups)Ionic salt with N-H···S and N-H···N hydrogen bonds. nih.gov
[Fe(NCS)(Cl)(3-cyanopyridine)₄]TetragonalI4/mOctahedral Fe(II) with terminal N-bonded thiocyanate. nih.gov
{(4BPH)⁺[Ag(SCN)₂]⁻}nMonoclinicP2₁/cPolymeric chain with bridging thiocyanate groups. mdpi.com

Analysis of Molecular Conformations and Stereochemistry

The conformational analysis of the piperidine ring is a fundamental aspect of its stereochemistry. In the vast majority of its crystal structures, the piperidinium cation adopts a stable chair conformation . This conformation minimizes steric strain and torsional strain by positioning the hydrogen atoms on adjacent carbon atoms in a staggered arrangement. The nitrogen-bound proton can occupy either an axial or equatorial position, with the specific orientation often influenced by the hydrogen bonding network within the crystal.

In derivatives of piperidine, the substituents on the ring can also occupy axial or equatorial positions. The energetic preference for the equatorial position, which minimizes steric hindrance, is a well-established principle. However, crystal packing forces and specific intermolecular interactions can sometimes lead to the adoption of less stable conformations, such as a twist-boat or a distorted chair geometry. For example, studies on 4-methyl-piperidinium salts show the piperidinium ring consistently in a chair conformation. nih.gov

The thiocyanate anion is linear or nearly linear, with its geometry being largely independent of its environment. The stereochemical interest lies in its role as an ambidentate ligand, capable of binding from two different atoms (N or S), which gives rise to linkage isomerism in coordination compounds.

Crystal Packing Effects and Polymorphism

Crystal packing describes how molecules are arranged to fill space efficiently within a crystal lattice. In piperidinium salts, the packing is driven by the optimization of strong hydrogen bonds and the efficient arrangement of ions to maximize electrostatic attraction and minimize repulsion. This often results in layered structures or interpenetrating networks. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties. While no polymorphs of piperidine thiocyanate have been specifically reported in the reviewed literature, the phenomenon is common in organic salts. For example, bis(4-methyl-piperidinium) tetrachloridoaurate(III) chloride is known to exist in at least three different polymorphic forms. nih.gov These polymorphs differ in their space group and the specific arrangement of their cation/anion chains and layers. nih.gov The potential for polymorphism in this compound is high, given the flexibility of the N-H···S hydrogen bond and the possibility of different hydrogen-bonding networks leading to alternative, stable packing arrangements.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of piperidine (B6355638) thiocyanate (B1210189). These calculations solve the electronic structure of the molecule to determine its geometry, energy, and various other chemical characteristics. Methods like B3LYP are commonly used for their balance of accuracy and computational efficiency in studying systems containing piperidine and thiocyanate moieties.

The electronic properties of piperidine thiocyanate are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

In this compound, which exists as an ionic pair of piperidinium (B107235) ([C₅H₁₂N]⁺) and thiocyanate ([SCN]⁻), the HOMO is localized on the electron-rich thiocyanate anion, while the LUMO is centered on the electron-deficient piperidinium cation. A smaller HOMO-LUMO gap typically indicates higher chemical reactivity, suggesting a greater ease of electronic transitions. DFT calculations are employed to determine the energies of these orbitals and predict the molecule's electronic behavior.

Table 1: Key Electronic Properties from HOMO-LUMO Analysis

ParameterDescriptionSignificance for this compound
E_HOMO Energy of the Highest Occupied Molecular OrbitalRepresents the electron-donating ability; localized on the [SCN]⁻ anion.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the electron-accepting ability; localized on the piperidinium cation.
Energy Gap (ΔE) ΔE = E_LUMO - E_HOMOA smaller gap suggests higher reactivity and potential for charge transfer interactions within the molecule.
Ionization Potential (I) I ≈ -E_HOMOEnergy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -E_LUMOEnergy released when an electron is added to the molecule.

The piperidinium cation, like piperidine itself, can exist in several conformations, most notably the chair, boat, and twist-boat forms. Computational methods are used to perform conformational analysis to identify the most stable, lowest-energy geometry. For the piperidinium cation, the chair conformation is generally the most energetically favorable due to minimized steric and torsional strain.

Energy minimization calculations, often performed using DFT, optimize the molecular geometry to find the structure with the lowest potential energy. Studies on substituted piperidinium salts have shown that electrostatic interactions between the protonated nitrogen and other atoms can significantly influence conformational preferences. For this compound, these calculations would confirm the chair conformation of the piperidinium ring and determine the precise bond lengths, bond angles, and dihedral angles of the entire ionic complex in its ground state.

The thermodynamic stability of this compound can be evaluated computationally by calculating key thermodynamic parameters. DFT methods can predict the standard enthalpies of formation (ΔH_f°), Gibbs free energy of formation (ΔG_f°), and entropy (S°). These values provide a quantitative measure of the compound's stability under standard conditions.

The thermal stability of piperidinium-based salts is a subject of significant interest. Computational studies on related systems have shown that the decomposition mechanisms and thermal stability are influenced by the structure of both the cation and the anion. For this compound, DFT calculations can model potential decomposition pathways, helping to predict its thermal behavior and stability, which is crucial for practical applications.

The reactivity of this compound is governed by the distribution of electric charge across the molecule. The thiocyanate anion is an ambident nucleophile, with the negative charge delocalized between the sulfur and nitrogen atoms. Quantum chemical calculations have shown that the nitrogen atom typically bears a slightly more negative charge than the sulfur atom.

Molecular Electrostatic Potential (MEP) surfaces are generated from DFT calculations to visualize the charge distribution. For this compound, the MEP map would show negative potential (nucleophilic sites) around the nitrogen and sulfur atoms of the thiocyanate anion and a positive potential (electrophilic site) around the acidic proton on the piperidinium nitrogen. This visualization helps in predicting sites for intermolecular interactions, such as hydrogen bonding.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors

DescriptorFormulaInterpretation
Electronegativity (χ) χ = -(E_HOMO + E_LUMO) / 2Measures the ability of the molecule to attract electrons.
Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution; related to stability.
Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Measures the propensity of a species to accept electrons.

Molecular Dynamics Simulations and Monte Carlo Studies

While quantum chemical calculations describe the static properties of a single molecule or a small cluster, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of systems containing many molecules over time. An MD simulation of this compound, typically in a solvent like water, would model the motions and interactions of the piperidinium cations, thiocyanate anions, and solvent molecules.

Such simulations provide detailed information on:

Solvation Structure: MD can reveal how solvent molecules arrange around the piperidinium cation and thiocyanate anion, identifying the formation and stability of solvation shells. Studies have shown that water molecules form strong hydrogen bonds with the thiocyanate anion, preferentially interacting with the nitrogen end.

Ion Pairing: The simulation can characterize the nature of the interaction between the cation and anion in solution, determining whether they exist as a tight ion pair, a solvent-separated ion pair, or as fully dissociated ions.

Transport Properties: MD can be used to calculate dynamic properties such as diffusion coefficients for each ion, providing insight into their mobility in solution.

Monte Carlo studies, another simulation technique, could be used to sample a wide range of molecular configurations to determine bulk thermodynamic properties and phase behavior.

Advanced Computational Analyses (e.g., QTAIM, CLP-PIXEL)

For a deeper understanding of the bonding and intermolecular forces within this compound, more advanced computational analyses are utilized.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonds and non-covalent interactions. In the context of this compound, QTAIM analysis would be applied to:

Characterize the ionic interaction between the piperidinium cation and the thiocyanate anion by analyzing the properties at the bond critical point (BCP) between them. For ionic bonds, the electron density (ρ) at the BCP is low, and its Laplacian (∇²ρ) is positive.

Identify and quantify weaker non-covalent interactions, such as N-H···S or N-H···N hydrogen bonds, which are crucial for the stability of the crystal lattice. The strength of these hydrogen bonds can be estimated based on the electron density and other topological parameters at the corresponding BCPs.

The Coulomb-London-Pauli-PIXEL (CLP-PIXEL) method is a semi-empirical approach used to calculate intermolecular interaction energies and lattice energies from the crystal structure. This method partitions the total interaction energy into physically meaningful components: Coulombic (electrostatic), polarization, dispersion, and Pauli repulsion. For this compound, a PIXEL calculation would:

Identify the most significant intermolecular interactions (e.g., specific hydrogen bonds or stacking interactions) that dictate the crystal packing arrangement. This provides a detailed energetic map of how molecules are held together in the solid state.

Together, these advanced methods offer a comprehensive picture of the forces governing the structure and stability of this compound, from the nature of the ionic bond to the subtle interplay of non-covalent forces in the crystal.

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of piperidine (B6355638) thiocyanate (B1210189), offering insights into its electronic and vibrational states, as well as the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of piperidine thiocyanate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular picture can be constructed.

In this compound, the piperidine exists as the protonated piperidinium (B107235) cation. This protonation significantly influences the chemical shifts observed in the NMR spectrum compared to neutral piperidine. The acidic proton on the nitrogen atom leads to a deshielding effect on the adjacent protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of the piperidinium cation is expected to show three distinct signals corresponding to the protons at different positions on the ring. The protons alpha to the nitrogen atom (C2/C6-H) are the most deshielded due to the positive charge and appear furthest downfield. The protons at the gamma position (C4-H) are least affected, while the beta protons (C3/C5-H) appear at an intermediate chemical shift. The N-H protons themselves would also produce a signal, often broadened by exchange and coupling.

¹³C NMR Spectroscopy: Similarly, the carbon-13 NMR spectrum would display three signals for the piperidinium ring carbons. The carbon atoms adjacent to the nitrogen (C2/C6) are the most deshielded. The C4 carbon appears furthest upfield, and the C3/C5 carbons are found at an intermediate position. The thiocyanate anion (SCN⁻) carbon also produces a signal, typically in the range of 130-135 ppm, which is a key indicator of its presence.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Piperidinium Cation in this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Protonsα-CH₂ (C2, C6)~3.0 - 3.5-
Protonsβ-CH₂ (C3, C5)~1.8 - 2.2-
Protonsγ-CH₂ (C4)~1.7 - 2.0-
ProtonsN-H₂Variable, broad-
Carbonsα-C (C2, C6)-~45 - 50
Carbonsβ-C (C3, C5)-~24 - 28
Carbonsγ-C (C4)-~22 - 26
CarbonSC N⁻-~130 - 135

Note: Predicted values are based on general principles and data for similar structures. Actual shifts can vary based on solvent and concentration.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound. For an ionic compound like this compound, techniques such as Electrospray Ionization (ESI) are typically used.

In positive-ion mode ESI-MS, the piperidinium cation would be detected at an m/z corresponding to its molecular mass (C₅H₁₂N⁺, approx. 86.10 m/z). In negative-ion mode, the thiocyanate anion would be detected at its corresponding m/z (SCN⁻, approx. 58.01 m/z). High-resolution mass spectrometry can confirm the elemental composition of each ion with high accuracy. Fragmentation studies (MS/MS) on the piperidinium cation can be performed to further confirm its structure by observing characteristic losses of smaller neutral molecules.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Formula Ionization Mode Expected Exact Mass-to-Charge Ratio (m/z)
Piperidinium CationC₅H₁₂N⁺Positive ESI86.0964
Thiocyanate AnionSCN⁻Negative ESI58.9807

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating this compound from other components in a mixture and for its quantification. The ionic nature of the compound dictates the choice of chromatographic technique.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Since the compound consists of a cation and an anion, different HPLC modes can be employed for their separation and detection.

Ion-Exchange Chromatography (IEC): This is a suitable method for separating both the piperidinium cation and the thiocyanate anion. Cation-exchange chromatography can be used to retain and separate the piperidinium ion, while anion-exchange chromatography is effective for the thiocyanate ion. researchgate.netrsc.org

Reversed-Phase HPLC with Ion-Pairing: In this common technique, an ion-pairing reagent is added to the mobile phase. A reagent with a long alkyl chain and a negative charge (e.g., heptanesulfonate) will pair with the piperidinium cation, allowing it to be retained and separated on a standard C18 reversed-phase column. Conversely, a positive ion-pairing reagent (e.g., tetrabutylammonium) can be used for the analysis of the thiocyanate anion.

Reversed-Phase HPLC with Derivatization: For enhanced sensitivity and retention, piperidine can be derivatized prior to analysis. Reagents like 4-toluenesulfonyl chloride can react with the secondary amine to form a derivative that is more readily retained on a reversed-phase column and possesses a strong UV chromophore for sensitive detection. nih.govoup.com Similarly, thiocyanate can be derivatized to form a fluorescent or UV-absorbing product. oup.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar, ionic compounds. It could potentially be used for the simultaneous analysis of both the piperidinium and thiocyanate ions.

Detection is typically achieved using a UV detector, as the derivatized compounds often have strong absorbance. btbuspxb.comnih.gov For underivatized ions, a conductivity detector or an Evaporative Light Scattering Detector (ELSD) may be more appropriate. Mass spectrometry can also be coupled with HPLC (LC-MS) for highly selective and sensitive detection. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. Direct analysis of the ionic salt this compound is not feasible. However, GC can be used to analyze the piperidine component after appropriate sample preparation.

Analysis of Free Piperidine: The salt can be treated with a strong base to liberate the free piperidine base, which is volatile. The free base can then be extracted into an organic solvent and injected into the GC. However, free amines can exhibit poor peak shapes (tailing) on standard GC columns. oup.com Using a base-deactivated column or adding a small amount of a strong base to the carrier gas can mitigate this issue.

GC with Derivatization: To improve volatility and chromatographic performance, piperidine can be derivatized. oup.com Acylation or silylation reagents react with the N-H group to form a less polar, more stable derivative suitable for GC analysis. sigmaaldrich.com For example, reaction with pentafluorobenzoyl chloride creates a derivative with good chromatographic properties. oup.com

Analysis of Thiocyanate by GC: The thiocyanate anion is non-volatile and requires derivatization to be analyzed by GC. It can be converted into a volatile alkyl thiocyanate through reaction with an alkylating agent, such as pentafluorobenzyl bromide. researchgate.netscispace.com The resulting derivative can then be analyzed by GC, often with a mass spectrometer (GC-MS) for definitive identification. rsc.org

Ion Chromatography

Ion chromatography (IC) stands as a powerful technique for the determination of the thiocyanate anion component of this compound. nih.gov This method is particularly well-suited for separating and quantifying ions in complex mixtures based on their charge and affinity for an ion-exchange resin. researchgate.netmetrohm.com In a typical IC setup for thiocyanate analysis, a liquid sample is injected into a stream of eluent (the mobile phase) and passed through a separation column (the stationary phase). The stationary phase is an ion-exchange resin that reversibly binds the thiocyanate ions. researchgate.net

By carefully controlling the composition and ionic strength of the eluent, anions like thiocyanate can be separated from other interfering ions present in the sample matrix. nih.gov Detection is commonly achieved using a conductivity detector after chemical suppression or by direct ultraviolet (UV) spectrophotometry, as the thiocyanate ion exhibits absorbance in the UV range, typically around 210 nm. researchgate.net The method's sensitivity and specificity make it valuable for analyzing biological fluids and other complex samples. metrohm.comresearchgate.net For instance, a high-performance liquid chromatographic method based on anion exchange has been successfully developed for determining thiocyanate in plasma, demonstrating linearity in the 1-30 mg/L range after a simple ultrafiltration step. researchgate.net

ParameterConditionMatrixDetection MethodReference
Separation ModeAnion Exchange ChromatographyPlasmaUV (210 nm) researchgate.net
Sample PreparationUltrafiltration of diluted plasmaPlasmaUV (210 nm) researchgate.net
Linear Range1-30 mg/LPlasmaUV (210 nm) researchgate.net
Separation ModeIon-Interaction Liquid ChromatographyUrineUV (230 nm) nih.gov
ColumnC18 (30 mm x 4.6 mm)UrineUV (230 nm) nih.gov
Sample PreparationCentrifugation, dilution, SPE cleanupUrineUV (230 nm) nih.gov

Electrochemical Methods

Electrochemical methods offer a sensitive and often rapid alternative for the analysis of this compound's constituent ions. rsc.org For the thiocyanate anion, potentiometric sensors, particularly ion-selective electrodes (ISEs), have been developed. These sensors utilize a membrane containing a specific ionophore that selectively binds thiocyanate ions. This interaction generates a potential difference across the membrane that is proportional to the concentration of thiocyanate in the sample, allowing for direct measurement. nih.gov Modified carbon paste electrodes based on sulfadimidine metal complexes, for example, have been successfully used as neutral carriers for the potentiometric determination of SCN⁻. nih.gov

Furthermore, anodic oxidation provides another electrochemical route for analysis. researchgate.net The thiocyanate anion can be electrochemically oxidized at an anode surface, producing a measurable current that corresponds to its concentration. This process can be exploited in various voltammetric and amperometric techniques. researchgate.net For the piperidine moiety, electrochemical approaches often involve its oxidation. An electrochemical method for the α-cyanation of secondary piperidines has been reported, where electrochemical oxidation of a mediator promotes the dehydrogenation of the piperidine ring. oup.com While this is a synthetic application, the underlying principle of electrochemical oxidation of the piperidine structure could be adapted for analytical purposes. rsc.orgoup.com

TechniqueTarget MoietyPrincipleKey FeaturesReference
Potentiometry (Ion-Selective Electrode)Thiocyanate (SCN⁻)Measures potential difference across a selective membrane.Direct, real-time measurement; high selectivity. nih.gov
Anodic Oxidation / VoltammetryThiocyanate (SCN⁻)Oxidation of SCN⁻ at an anode surface to produce a current.High sensitivity; applicable in various voltammetric modes. researchgate.net
Mediated Electrolysis / OxidationPiperidineElectrochemical oxidation promotes dehydrogenation.Potential for functional group tolerance and specific detection. oup.com

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is a prerequisite for accurate and reliable analysis, aimed at isolating the analyte from interfering matrix components and concentrating it to detectable levels. nih.govrsc.org For the analysis of thiocyanate in biological fluids like plasma or serum, a common initial step is protein precipitation. mdpi.com Following this, techniques such as simple ultrafiltration can be employed to separate the low-molecular-weight thiocyanate ion from remaining macromolecules. researchgate.netoup.com In more complex matrices like raw milk, an aqueous two-phase system (ATPS) using acetonitrile (B52724) and ammonium (B1175870) sulfate (B86663) has been developed to efficiently separate and enrich thiocyanate prior to IC analysis. nih.gov

The piperidine moiety presents a different analytical challenge as it lacks a strong chromophore, making it difficult to detect directly using common UV-based chromatographic detectors. nih.gov To overcome this, pre-column derivatization is a widely used strategy. rsc.org This involves reacting piperidine with a reagent that attaches a UV-absorbing or fluorescent tag to the molecule. For instance, 4-toluenesulfonyl chloride (PTSC) has been used as a derivatizing agent to determine piperidine content by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnsf.gov The reaction between PTSC and the secondary amine of piperidine forms a derivative with strong UV absorption, enabling sensitive detection. nih.gov Similarly, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of certain compounds in supercritical fluid chromatography-mass spectrometry (SFC-MS), highlighting a strategy that enhances ionization for mass spectrometric detection. researchgate.net

StrategyTarget MoietyMethodPurposeReference
Sample CleanupThiocyanateUltrafiltrationRemoval of proteins and macromolecules from biological samples. researchgate.net
Extraction & EnrichmentThiocyanateAqueous Two-Phase System (ATPS)Separation and concentration from complex matrices like milk. nih.gov
Cleanup & IsolationThiocyanateSolid-Phase Extraction (SPE)Selective isolation and cleanup of urine samples. nih.gov
DerivatizationPiperidineReaction with 4-toluenesulfonyl chloride (PTSC)Adds a UV-absorbing tag for HPLC-UV detection. nih.govnsf.gov
DerivatizationPiperidineReaction with N-(4-aminophenyl)piperidineAdds a high proton affinity tag to improve ionization for SFC-MS. researchgate.net

Applications in Advanced Chemical Synthesis and Organic Transformations

Piperidine (B6355638) Thiocyanate (B1210189) as a Reagent or Catalyst in Complex Organic Reactions

Piperidinium (B107235) thiocyanate is a stable, crystalline solid with a melting point of 95°C. dss.go.th It can function as a key reagent in reactions that require both a base and a thiocyanate source. Its application is notably documented in the synthesis of complex heterocyclic intermediates.

A significant example of its use as a reagent is in the reaction with α,β-unsaturated ketones, such as mesityl oxide. In a process described in the chemical literature, piperidinium thiocyanate is refluxed with mesityl oxide in bromobenzene. google.comgoogleapis.com This reaction leads to the formation of a tetrahydropyridin-4-ylidene ammonium (B1175870) salt, which is a valuable intermediate for producing various substituted piperidin-4-ones. google.comgoogleapis.com Piperidin-4-one scaffolds are crucial in medicinal chemistry, forming the core of numerous therapeutic compounds. google.com

In a broader context, the components of piperidine thiocyanate—piperidine and the thiocyanate ion—are frequently employed in multicomponent reactions. Piperidine is a well-established weak base catalyst for Knoevenagel condensations, a critical step in forming carbon-carbon bonds. researchgate.net This condensation is often the initial step in domino reactions that proceed through a subsequent Michael addition, leading to complex molecular architectures. nih.gov The use of piperidinium thiocyanate can be seen as a convenient method for introducing both the catalytic base and the thiocyanate nucleophile in a single reagent. Furthermore, its utility extends to inorganic synthesis, where fused (molten) piperidinium thiocyanate can serve as a reaction medium for the preparation of metal complexes. sustech.eduacs.org

Role in the Synthesis of Heterocyclic Compounds

The synthesis of nitrogen- and sulfur-containing heterocycles is a cornerstone of medicinal and materials chemistry, and this compound plays a direct role in these transformations. Heterocyclic compounds containing a pyrimidine (B1678525) moiety, for instance, are of great interest due to their wide range of biological activities. growingscience.com

The reaction of piperidinium thiocyanate with mesityl oxide directly yields a heterocyclic precursor. google.comgoogleapis.com This transformation highlights the reagent's ability to participate in cyclization cascades for the construction of substituted piperidine rings.

More broadly, the principles of catalysis and nucleophilic addition embodied by this compound are central to many heterocyclic syntheses. Multicomponent reactions (MCRs) for synthesizing pyrimidine and its condensed analogs often rely on a base-catalyzed condensation followed by cyclization. growingscience.comnih.gov For example, the reaction between an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a thiocyanate source (like thiourea) in the presence of a base such as piperidine leads to the formation of pyrimidine derivatives. These reactions typically proceed through a sequence involving a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.govrsc.org this compound provides the necessary components to facilitate such reaction cascades for the efficient assembly of complex heterocyclic systems.

ReactantsCatalyst/ReagentProduct TypeReaction TypeReference
Mesityl Oxide, Piperidinium ThiocyanatePiperidinium ThiocyanateTetrahydropyridin-4-ylidene ammonium saltAddition/Cyclization google.comgoogleapis.com
Aldehyde, Malononitrile, Thiourea (B124793)Piperidine (base)Pyrimidine derivativeKnoevenagel Condensation-Michael Addition-Cyclization

Stereoselective and Regioselective Synthesis Utilizing this compound Moieties

While the thiocyanate group is a versatile functional group used in various stereoselective and regioselective reactions, the specific role of the piperidinium cation in this compound in directing such selectivity is not extensively documented. The control in these reactions is typically achieved through other means, such as chiral catalysts or substrate-inherent properties. However, the principles of regioselective and stereoselective thiocyanation are well-established and provide context for the potential applications of any thiocyanate source.

Regioselectivity: The direct thiocyanation of C-H bonds in aromatic and heteroaromatic compounds is a powerful method for producing aryl thiocyanates with high regioselectivity. jchemlett.comjchemlett.com These reactions often use inexpensive sources like ammonium thiocyanate (NH₄SCN) in the presence of an oxidant. The position of thiocyanation is dictated by the electronic properties of the substrate, with electron-rich positions being favored. For example, the thiocyanation of indoles selectively occurs at the C3 position, while for phenols and anilines, it occurs at the para position unless it is blocked. jchemlett.com

Stereoselectivity: Stereoselective reactions involving the thiocyanate ion have also been developed. A notable example is the regio- and stereoselective thiocyanatothiolation of alkynes. Using ammonium thiocyanate and N-thiosuccinimides, this reaction yields vinyl thiocyanates with high control over both the position and the stereochemical outcome (Z/E selectivity) of the newly formed double bond. nih.gov In another instance, asymmetric Michael addition reactions of α-thiocyanoindanones with azadienes have been achieved. nih.gov This reaction, catalyzed by a bifunctional chiral squaramide, produces chiral benzofuran (B130515) compounds containing a thiocyano group with high diastereoselectivity and good enantioselectivity, creating a quaternary carbon center. nih.gov

While these examples utilize other thiocyanate salts and catalysts to achieve selectivity, they demonstrate the synthetic potential of the thiocyanate moiety in complex, stereocontrolled transformations.

Role in Materials Science and Environmental Chemical Processes

Formation of Functional Materials and Coordination Polymers

The thiocyanate (B1210189) anion (SCN⁻) is a versatile and prototypical pseudohalide ligand in coordination chemistry, capable of forming a diverse range of compounds with metal ions. nih.govacs.org Its ability to act as a bridging ligand, connecting metal centers, is fundamental to the synthesis of coordination polymers—extended networks of metal ions linked by organic or inorganic ligands. sfu.ca The thiocyanate ion's ambidentate nature allows it to coordinate to metals through either the nitrogen (isothiocyanate) or sulfur (thiocyanate) atom, or to bridge two metal centers (μ-1,3-N,S), leading to a variety of structural motifs, including one-, two-, and three-dimensional frameworks. nih.govmdpi.com

These thiocyanate-based coordination polymers can exhibit a range of fascinating properties, including electrical conductivity, photoluminescence, and magnetism, making them functional materials for various applications. mdpi.com For instance, tin(II) thiocyanate has been explored as a promising electron-transport layer in photovoltaic devices. acs.org

Applications in Metal Ion Extraction and Separation Technologies

The formation of stable metal-thiocyanate complexes is a cornerstone of certain hydrometallurgical processes, particularly in the solvent extraction and separation of various metal ions. researchgate.net This technique relies on the differential partitioning of metal complexes between an aqueous phase and an immiscible organic solvent. The thiocyanate ion is particularly effective for separating metals that are chemically similar, such as cobalt and nickel.

The general principle involves contacting an acidic aqueous solution containing the target metal ions with an organic solvent containing an extractant. The thiocyanate ions in the aqueous phase form neutral or anionic complexes with the metal ions. For example, cobalt(II) can form the tetrathiocyanatocobaltate(II) anion, [Co(SCN)₄]²⁻. These complexes have a higher affinity for the organic phase than the simple hydrated metal ions, facilitating their transfer out of the aqueous solution.

Piperidine (B6355638) thiocyanate can be utilized in these systems, often as part of the organic phase. In what is known as an ion-pair extraction mechanism, the piperidinium (B107235) cation can pair with an anionic metal-thiocyanate complex, forming a neutral, charge-associated species that is highly soluble in the organic solvent. This enhances the extraction efficiency of the target metal. The selectivity of the extraction can be finely tuned by controlling parameters such as the pH of the aqueous phase and the concentration of thiocyanate ions.

Metal IonTypical Thiocyanate ComplexExtraction PrincipleReference
Cobalt(II)[Co(SCN)₄]²⁻Forms a stable anionic complex that is readily extracted into an organic phase via ion-pairing. researchgate.net
Iron(III)[Fe(SCN)(H₂O)₅]²⁺ (and others)Forms intensely colored complexes, enabling extraction, though stability can be an issue. researchgate.net
Zinc(II)[Zn(SCN)₄]²⁻Forms stable tetrahedral complexes similar to cobalt, allowing for efficient extraction. nih.gov
Nickel(II)[Ni(SCN)ₓ(H₂O)₆₋ₓ]²⁻ˣForms weaker complexes than cobalt, allowing for selective separation of Co from Ni. researchgate.net

Environmental Fate and Degradation Studies of Thiocyanate in Relevant Contexts

The thiocyanate anion, while less acutely toxic than free cyanide, is a persistent environmental pollutant of concern. mdpi.com It is a major constituent in industrial wastewater from processes such as gold mining, coal gasification, and coking. nih.govmdpi.com Its stability makes it difficult to degrade, and its presence in effluents can contaminate receiving water bodies. mdpi.com Therefore, understanding its environmental fate and degradation pathways is crucial for developing effective remediation strategies.

Biodegradation: Microbial degradation is a primary pathway for the removal of thiocyanate from the environment. portlandpress.com Various bacteria, such as Thiobacillus, Pseudomonas, and Paracoccus, can utilize thiocyanate as a source of nitrogen, sulfur, and sometimes carbon. nih.govnih.govresearchgate.net Two main enzymatic pathways for thiocyanate breakdown have been identified:

Carbonyl Sulfide (B99878) (COS) Pathway: Thiocyanate is hydrolyzed by the enzyme thiocyanate hydrolase to form carbonyl sulfide (COS) and ammonia (B1221849). ethz.ch The COS is further broken down. This pathway is utilized by bacteria like Thiobacillus thioparus. nih.govethz.ch

Cyanate (B1221674) (CNO⁻) Pathway: Thiocyanate is first hydrolyzed to cyanate (CNO⁻) and sulfide (S²⁻). nih.govethz.ch The cyanate is then further hydrolyzed by the enzyme cyanase to ammonia and carbon dioxide. nih.gov

Research using activated sludge systems has shown that thiocyanate can be effectively degraded, with removal rates exceeding 99%. nih.govrsc.org The dominant degradation pathway can depend on the specific microbial community present. nih.gov Factors influencing the rate of biodegradation include pH, temperature, initial thiocyanate concentration, and the presence of other compounds like phenol, which can be inhibitory. nih.gov

Chemical and Photochemical Degradation: In addition to biological processes, thiocyanate can be degraded through chemical oxidation and photochemical methods. mdpi.com Advanced oxidation processes, such as photo-oxidation using ultraviolet (UV) light, can break down thiocyanate. mdpi.comnih.gov The degradation efficiency is often enhanced by the use of photocatalysts like zinc oxide (ZnO) or titanium dioxide (TiO₂). nih.govnih.gov For example, a ZnO-BiOI heterojunction photocatalyst has been shown to achieve complete destruction of thiocyanate ions in under 30 minutes under simulated solar conditions. nih.gov These processes typically involve the generation of highly reactive hydroxyl radicals that attack and decompose the thiocyanate molecule. nih.gov However, the photochemical degradation of thiocyanate can be less efficient than that of cyanide due to fast recombination reactions of intermediate radicals. mdpi.comnih.gov

Degradation MethodKey MechanismTypical End ProductsFactors Influencing EfficiencyReference
Biodegradation (COS Pathway)Enzymatic hydrolysis via thiocyanate hydrolaseAmmonia, Sulfate (B86663), Carbon DioxideMicrobial species, pH, temperature nih.govethz.ch
Biodegradation (Cyanate Pathway)Enzymatic hydrolysis to cyanate and sulfideAmmonia, Sulfate, Carbon DioxideMicrobial species, cyanase activity nih.govethz.ch
Photochemical DegradationGeneration of reactive radicals (e.g., SCN•) by UV lightCyanate, Ammonia, NitratesLight intensity, presence of photocatalysts (TiO₂, ZnO) mdpi.comnih.gov
Advanced Oxidation (e.g., Fe³⁺/S₂O₈²⁻)Generation of sulfate radicals (SO₄•⁻)Sulfate, Nitrogen gasConcentration of activators and oxidants researchgate.net

Q & A

Q. What ethical and reproducibility considerations are critical when publishing studies on this compound?

  • Methodological Answer : Disclose all synthetic protocols, characterization data, and statistical methods in alignment with COPE guidelines. Provide raw data in repositories like Zenodo. Address potential conflicts of interest and funding sources in the "Acknowledgments" section .

Tables for Key Methodological Comparisons

Parameter Basic Research Focus Advanced Research Focus
Synthesis OptimizationYield/purity via TLC/HPLCDoE-guided process robustness
Structural AnalysisNMR/IR/Elemental AnalysisDFT/MD simulations
Data ValidationANOVA/t-testBland-Altman plots/KIE analysis
ReproducibilityDetailed "Materials and Methods"Raw data deposition/QC protocols

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